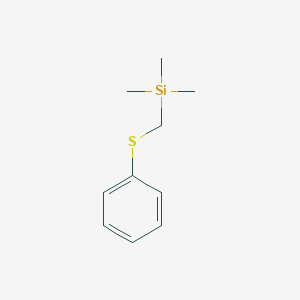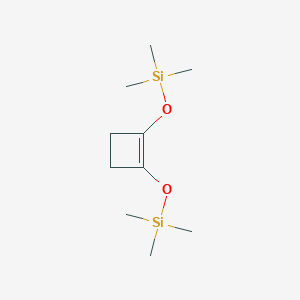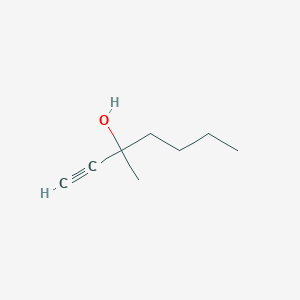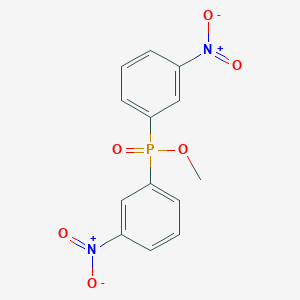![molecular formula C15H20NO3PS2 B091726 2-[[ethyl(2-methylpropoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione CAS No. 16537-52-3](/img/structure/B91726.png)
2-[[ethyl(2-methylpropoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[ethyl(2-methylpropoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione, also known as calcium silicate, is a compound composed of calcium, silicon, and oxygen. It is commonly found in various forms such as hydrated calcium silicate and anhydrous calcium silicate. This compound is widely used in industrial applications due to its excellent thermal insulation properties, low thermal conductivity, and high-temperature stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium silicate can be synthesized through several methods. One common method involves the reaction of calcium oxide (CaO) with silica (SiO₂) at high temperatures. The reaction can be represented as follows:
CaO+SiO2→CaSiO3
Another method involves the hydrothermal synthesis, where calcium hydroxide (Ca(OH)₂) and silica are reacted in an autoclave at elevated temperatures and pressures to form hydrated calcium silicate.
Industrial Production Methods
In industrial settings, calcium silicate is often produced by reacting lime (CaO) with silica in a rotary kiln at temperatures around 1000°C. The resulting product is then cooled and ground into a fine powder. This method ensures a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Calcium silicate undergoes several types of chemical reactions, including:
Hydration: When exposed to water, calcium silicate hydrates to form calcium silicate hydrate (C-S-H), which is a key component in cement and concrete.
Carbonation: Calcium silicate reacts with carbon dioxide (CO₂) to form calcium carbonate (CaCO₃) and silica.
Decomposition: At high temperatures, calcium silicate can decompose into calcium oxide and silica.
Common Reagents and Conditions
Hydration: Water is the primary reagent, and the reaction occurs at ambient temperatures.
Carbonation: Carbon dioxide is the reagent, and the reaction can occur at room temperature or slightly elevated temperatures.
Decomposition: High temperatures (above 1000°C) are required for the decomposition reaction.
Major Products Formed
Hydration: Calcium silicate hydrate (C-S-H)
Carbonation: Calcium carbonate (CaCO₃) and silica
Decomposition: Calcium oxide (CaO) and silica
Aplicaciones Científicas De Investigación
Calcium silicate has a wide range of scientific research applications:
Chemistry: Used as a catalyst support and in the synthesis of various silicate-based materials.
Biology: Investigated for its potential use in bone regeneration and as a biomaterial for implants.
Medicine: Studied for its use in drug delivery systems and as a component in dental materials.
Industry: Widely used as an insulating material in high-temperature applications, as a fireproofing agent, and in the production of cement and concrete.
Mecanismo De Acción
The mechanism by which calcium silicate exerts its effects varies depending on the application. In cement and concrete, calcium silicate hydrate (C-S-H) forms a gel-like structure that binds the aggregate particles together, providing strength and durability. In biological applications, calcium silicate can promote osteogenesis by providing a scaffold for bone cell growth and differentiation.
Comparación Con Compuestos Similares
Calcium silicate can be compared with other silicate compounds such as:
Sodium Silicate (Na₂SiO₃): Unlike calcium silicate, sodium silicate is water-soluble and is used in adhesives, detergents, and water treatment.
Magnesium Silicate (MgSiO₃): Magnesium silicate has similar thermal properties but is used more in refractory materials and as a filler in rubber and plastics.
Aluminum Silicate (Al₂SiO₅): This compound is used in ceramics and as a refractory material due to its high melting point.
Calcium silicate is unique due to its excellent thermal insulation properties, low thermal conductivity, and high-temperature stability, making it ideal for use in high-temperature industrial applications.
Propiedades
Número CAS |
16537-52-3 |
|---|---|
Fórmula molecular |
C15H20NO3PS2 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
2-[[ethyl(2-methylpropoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H20NO3PS2/c1-4-20(21,19-9-11(2)3)22-10-16-14(17)12-7-5-6-8-13(12)15(16)18/h5-8,11H,4,9-10H2,1-3H3 |
Clave InChI |
CDSZITPHFYDYIK-UHFFFAOYSA-N |
SMILES |
CCP(=S)(OCC(C)C)SCN1C(=O)C2=CC=CC=C2C1=O |
SMILES canónico |
CCP(=S)(OCC(C)C)SCN1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


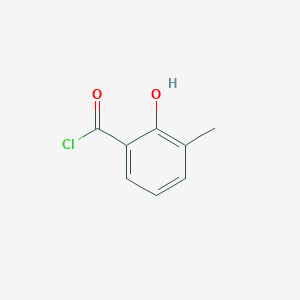
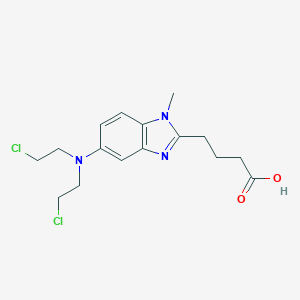
![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide](/img/structure/B91648.png)
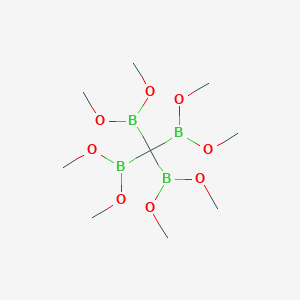
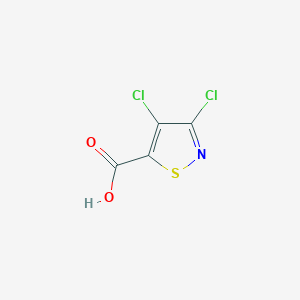
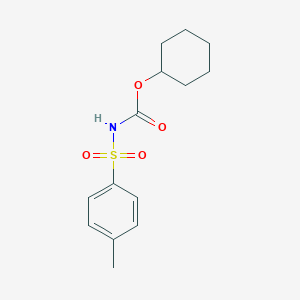
![hexasodium;4-hydroxy-5-[[4-[4-[2-[4-[[4-[(8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-1-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B91655.png)
